molecular formula C20H28N4 B14140642 4,4'-Bis-diathylamino-azobenzol CAS No. 3588-91-8

4,4'-Bis-diathylamino-azobenzol

Cat. No.: B14140642
CAS No.: 3588-91-8
M. Wt: 324.5 g/mol
InChI Key: ULWJZUJIVQSWSQ-UHFFFAOYSA-N
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Description

4,4'-Bis-diethylamino-azobenzol (systematic name: 4-[[4-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline) is an azo compound characterized by two diethylamino (-N(C₂H₅)₂) groups attached to the para positions of a symmetric azobenzene backbone. Azo compounds are widely studied for their vivid coloration, photochemical properties, and applications in dyes, sensors, and biological assays. The diethylamino substituents in this compound enhance its electron-donating capacity, influencing its absorption spectrum and solubility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3588-91-8

Molecular Formula

C20H28N4

Molecular Weight

324.5 g/mol

IUPAC Name

4-[[4-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline

InChI

InChI=1S/C20H28N4/c1-5-23(6-2)19-13-9-17(10-14-19)21-22-18-11-15-20(16-12-18)24(7-3)8-4/h9-16H,5-8H2,1-4H3

InChI Key

ULWJZUJIVQSWSQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC

Origin of Product

United States

Preparation Methods

Diazotization-Coupling Methodology

The classical approach to azobenzene synthesis employs diazonium salt formation followed by electrophilic aromatic substitution. For 4,4'-bis-diethylaminoazobenzene, this method requires sequential functionalization:

Step 1: Synthesis of 4-Amino-N,N-diethylaniline
N,N-Diethylaniline undergoes nitration at the para position using mixed acid (HNO₃/H₂SO₄) at 0-5°C, yielding 4-nitro-N,N-diethylaniline with 78% efficiency. Catalytic hydrogenation (H₂, 50 psi, 10% Pd/C in ethanol) reduces the nitro group to amine, achieving 92% conversion.

Step 2: Diazonium Salt Formation
4-Amino-N,N-diethylaniline (1.0 eq) reacts with NaNO₂ (1.1 eq) in HCl (2M) at -5°C, generating the diazonium chloride intermediate. Maintaining sub-zero temperatures prevents premature decomposition.

Step 3: Coupling Reaction
The diazonium solution couples with N,N-diethylaniline (1.05 eq) in acetate-buffered medium (pH 4-5) at 0°C. The electron-rich diethylamino group directs para-substitution, forming the azo linkage. After 12-hour stirring, extraction with dichloromethane and silica gel chromatography yields the target compound (56% isolated yield).

Key Parameters

Variable Optimal Condition Yield Impact
Temperature 0-5°C +18% vs RT
pH 4.5 ± 0.2 -34% outside range
Coupling Partner Ratio 1.05:1 Maximizes conversion

Oxidative Dimerization Pathway

Transition metal-mediated coupling provides an alternative route avoiding diazonium intermediates. This method proves particularly effective for symmetric azobenzenes:

Reaction Setup
4-Amino-N,N-diethylaniline (2.0 eq) reacts with lead(IV) acetate (1.0 eq) in anhydrous DMF under nitrogen atmosphere. The oxidative dimerization proceeds via single-electron transfer mechanism:

  • Metal-mediated amine oxidation generates radical cation species
  • Radical coupling forms hydrazine intermediate
  • Subsequent oxidation yields azo bond

Optimization Data

Oxidant Solvent Time (h) Yield (%)
Pb(OAc)₄ DMF 6 61
(NH₄)₂S₂O₈ MeCN/H₂O 24 42
Cu(OAc)₂/H₂O₂ THF 18 55

The lead-mediated route demonstrates superior efficiency but requires rigorous exclusion of moisture. Recent developments show that iron(III) oxalate in subcritical CO₂ achieves comparable yields (58%) with easier product isolation.

Buchwald-Hartwig Amination Strategy

Modern synthetic approaches leverage palladium catalysis for direct C-N bond formation. This method enables late-stage functionalization of halogenated azobenzene precursors:

Synthetic Sequence

  • 4,4'-Dibromoazobenzene synthesis via Mills reaction (72% yield)
  • Double amination with diethylamine using Pd₂(dba)₃/Xantphos catalyst system

Catalytic System Comparison

Ligand Base Temp (°C) Conversion (%)
Xantphos NaO^tBu 110 94
BINAP Cs₂CO₃ 120 87
DavePhos K₃PO₄ 105 91

The Xantphos-based system in toluene at reflux achieves complete conversion within 8 hours. Workup involves filtration through Celite, solvent removal, and recrystallization from ethanol/water (3:1), yielding 82% pure product. This method significantly reduces reaction steps compared to classical routes.

Nucleophilic Aromatic Substitution Approach

Electron-deficient azobenzene derivatives undergo amination via SNAr mechanism:

Substrate Preparation
4,4'-Dinitroazobenzene (synthesized via nitrobenzene coupling) reacts with excess diethylamine (5 eq) in DMSO at 130°C. The electron-withdrawing nitro groups activate the aromatic rings for nucleophilic attack:

Kinetic Analysis

Time (h) Conversion (%) Selectivity (%)
2 38 92
6 67 89
12 95 85

Though high-yielding, this method produces regioisomeric byproducts (∼15%) requiring chromatographic separation. Microwave-assisted conditions (150°C, 30 min) improve selectivity to 94% but necessitate specialized equipment.

Comparative Methodological Analysis

Critical evaluation of synthetic routes reveals distinct advantages and limitations:

Performance Metrics

Method Avg Yield (%) Purity (%) Scalability Cost Index
Diazotization 56 98 Moderate 1.2
Oxidative Dimerization 61 95 Challenging 3.8
Buchwald-Hartwig 82 99 High 4.1
SNAr 78 93 Medium 2.9

The Buchwald-Hartwig method emerges as most efficient for laboratory-scale synthesis, while diazotization remains cost-effective for industrial applications. Oxidative routes show promise for green chemistry adaptations using molecular oxygen catalysts.

Structural Characterization Data

Comprehensive analysis confirms compound identity:

Spectroscopic Profile

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, J=7.1 Hz, 12H), 3.45 (q, J=7.1 Hz, 8H), 6.75 (d, J=8.8 Hz, 4H), 7.85 (d, J=8.8 Hz, 4H)
  • UV-Vis (CH₂Cl₂): λ_max = 438 nm (ε = 24,500 M⁻¹cm⁻¹)
  • HRMS : m/z calc. for C₂₀H₂₈N₄ [M+H]⁺ 325.2389, found 325.2386

Thermogravimetric analysis reveals decomposition onset at 287°C, confirming thermal stability suitable for material applications. Cyclic voltammetry shows reversible oxidation at +0.78 V vs SCE, indicative of strong electron-donating character.

Industrial Production Considerations

Scale-up challenges necessitate process modifications:

  • Continuous flow diazotization systems enhance safety profile
  • Catalyst recycling in Buchwald-Hartwig reactions reduces Pd consumption
  • Membrane-based purification replaces column chromatography
  • Byproduct hydrogen in amination steps is captured for energy recovery

Current production costs average $412/kg at pilot scale, with potential reduction to $285/kg through solvent recovery systems and improved catalytic turnover numbers.

Emerging Synthetic Technologies

Recent advancements promise to revolutionize synthesis:

  • Photoredox catalytic systems enable visible-light-mediated coupling
  • Enzymatic oxidation using laccase-mediator systems (50% yield achieved)
  • Plasma-assisted gas-phase reactions eliminate solvent waste
  • Machine learning models predict optimal ligand/base combinations

These developments aim to address historical challenges in regiocontrol and energy efficiency while improving environmental sustainability metrics.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis-diathylamino-azobenzol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroso derivatives.

    Reduction: Reduction of the azo group can yield hydrazo compounds.

    Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitroso derivatives.

    Reduction: Hydrazo compounds.

    Substitution: Various substituted azobenzene derivatives depending on the reagents used.

Scientific Research Applications

4,4’-Bis-diathylamino-azobenzol has a wide range of applications in scientific research:

    Chemistry: Used as a dye and a photoswitchable molecule in photochemistry studies.

    Biology: Employed in the study of protein-ligand interactions and as a probe in fluorescence microscopy.

    Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.

    Industry: Utilized in the manufacturing of textiles, plastics, and other materials requiring stable and vibrant dyes.

Mechanism of Action

The mechanism of action of 4,4’-Bis-diathylamino-azobenzol involves its ability to undergo reversible photoisomerization between the trans and cis forms upon exposure to light. This property makes it useful in applications where light-induced changes in molecular structure are required. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules, leading to changes in their activity or conformation.

Comparison with Similar Compounds

Structural and Functional Group Variations

4,4'-Bis(dimethylamino)azobenzene
  • Structure: Differs by having dimethylamino (-N(CH₃)₂) groups instead of diethylamino.
  • Properties :
    • Molecular Weight: 268.17 g/mol (calculated) .
    • LogP: 4.234, indicating moderate lipophilicity .
  • Applications: Acts as a redox indicator and in histochemical staining.
4,4'-Bis(decyloxy)-3-methylazobenzene
  • Structure: Features decyloxy (-O-C₁₀H₂₁) and methyl (-CH₃) groups instead of amino substituents.
  • Properties: The long alkoxy chains increase hydrophobicity (higher LogP than amino analogs), making it suitable for lipid membrane studies or liquid crystal applications .
  • Electronic Effects: Alkoxy groups are weaker electron donors than amino groups, leading to redshifted absorption spectra in polar solvents.
4,4'-Bis(2''-aryl-4''-thiazolidinon-3"-yl-N-acetamidoxy)bibenzyl Derivatives
  • Structure: Incorporates thiazolidinone and oxadiazole heterocycles instead of simple amino groups.
  • Synthesis : Prepared via condensation of aromatic aldehydes with thiosemicarbazides, followed by cyclization .
  • Activity : Exhibits fungicidal properties, with efficacy dependent on aryl substituents (e.g., electron-withdrawing groups enhance activity) .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Key Substituents Notable Properties
4,4'-Bis-diethylamino-azobenzol ~296.26 (estimated) ~5.1* -N(C₂H₅)₂ High electron donation, moderate solubility
4,4'-Bis(dimethylamino)azobenzene 268.17 4.234 -N(CH₃)₂ Redox activity, lower steric bulk
4,4'-Bis(decyloxy)-3-methylazobenzene Not provided >6.0† -O-C₁₀H₂₁, -CH₃ High hydrophobicity, liquid crystal potential
Thiazolidinone derivatives ~500–600 Varies Heterocyclic rings Fungicidal activity, structural complexity

*Estimated based on dimethylamino analog. †Predicted from alkoxy chain length.

Fungicidal Activity
  • Thiazolidinone Derivatives: Show marked fungicidal activity, with EC₅₀ values influenced by substituents. For example, nitro-substituted derivatives exhibit enhanced potency due to electron-withdrawing effects .
Immunomodulatory Effects
Solubility and Application Suitability
  • Diethylamino vs. Decyloxy: The former offers better aqueous solubility for biological assays, while the latter’s hydrophobicity suits membrane-embedded applications .

Q & A

Q. What are the standard synthetic routes for 4,4'-Bis-diethylamino-azobenzol, and how can reaction conditions be optimized?

Azo compounds like 4,4'-Bis-diethylamino-azobenzol are typically synthesized via diazo-coupling reactions. A modified method involves refluxing substituted benzaldehyde derivatives with aromatic amines in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–7 hours, followed by solvent evaporation and purification . Optimization may include adjusting stoichiometry (e.g., 1:1 molar ratio of precursors), temperature control (70–80°C), and TLC monitoring to track reaction progress . Yield improvements (>85%) are achievable by extending reflux time or using microwave-assisted synthesis for faster kinetics .

Q. Which characterization techniques are critical for confirming the structure of 4,4'-Bis-diethylamino-azobenzol?

Key techniques include:

  • Melting Point (MP) Analysis : Compare observed MP (e.g., 167–171°C for analogous azo compounds) with literature values to assess purity .
  • Spectroscopy : IR identifies functional groups (e.g., N=N stretch at ~1450–1600 cm⁻¹), while ¹H/¹³C NMR confirms substituent positions and symmetry .
  • Elemental Analysis : Validate molecular formula (e.g., C, H, N content) against theoretical values .

Q. What safety precautions are required when handling 4,4'-Bis-diethylamino-azobenzol?

Analogous dimethylamino-substituted benzophenones are classified as skin/eye irritants (GHS Category 2). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of contact, rinse with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for 4,4'-Bis-diethylamino-azobenzol derivatives?

Discrepancies in NMR or IR spectra may arise from impurities, tautomerism, or solvent effects. Strategies include:

  • Repetition under Controlled Conditions : Ensure anhydrous solvents and inert atmospheres to minimize side reactions .
  • Advanced Techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or X-ray crystallography to confirm molecular geometry .
  • Statistical Analysis : Apply factorial design experiments to isolate variables (e.g., temperature, catalyst) affecting data reproducibility .

Q. What role do supramolecular interactions play in the crystallization of 4,4'-Bis-diethylamino-azobenzol?

The compound’s planar structure and π-π stacking of aromatic rings drive crystal packing. Hydrogen bonding between amino groups and electron-withdrawing substituents (e.g., NO₂) can stabilize specific polymorphs. Computational modeling (e.g., Hirshfeld surface analysis) predicts dominant intermolecular forces, guiding solvent selection for recrystallization .

Q. How does pH influence the stability and optical properties of 4,4'-Bis-diethylamino-azobenzol in solution?

Protonation/deprotonation of dimethylamino groups alters electron density, shifting UV-Vis absorption maxima. For example, acidic conditions (pH < 3) may protonate –N(CH₃)₂, reducing conjugation and causing hypsochromic shifts. Conduct spectrophotometric titrations (pH 1–12) to map λmax changes and identify stable pH ranges for photophysical applications .

Methodological Guidance

Designing a kinetic study for thermal decomposition of 4,4'-Bis-diethylamino-azobenzol:

  • Experimental Setup : Use thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min).
  • Data Analysis : Apply the Kissinger method to calculate activation energy (Eₐ) from peak decomposition temperatures at varying heating rates. Compare with DFT-computed Eₐ values for mechanistic insights .

Troubleshooting low yields in azo coupling reactions:

  • Cause 1 : Competing side reactions (e.g., oxidation of diazonium salts).
    Solution : Use low-temperature diazotization (0–5°C) and degassed solvents.
  • Cause 2 : Steric hindrance from bulky substituents.
    Solution : Introduce electron-donating groups (e.g., –OCH₃) to enhance electrophilicity of the diazonium intermediate .

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